molecular formula C10H15NOS B2641866 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 1375911-54-8

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2641866
CAS No.: 1375911-54-8
M. Wt: 197.3
InChI Key: YPDAPHZLNYDPBN-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol is a chiral alcohol featuring a pyrrolidine ring (a five-membered secondary amine) linked via a two-carbon chain to a thiophene moiety. This compound is structurally significant due to the presence of both nitrogen- and sulfur-containing heterocycles, which are common pharmacophores in medicinal chemistry. Pyrrolidine derivatives are widely studied for their biological activity, including roles as enzyme inhibitors or neurotransmitter analogs, while thiophene rings contribute to electronic and metabolic stability in drug design . The compound has been listed as a discontinued product by CymitQuimica, though its structural analogs remain relevant in synthetic and pharmaceutical research .

Properties

IUPAC Name

2-pyrrolidin-2-yl-1-thiophen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDAPHZLNYDPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves the reaction of pyrrolidine with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethan-1-ol linkage. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining controlled reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as ketones and aldehydes, reduced derivatives with modified functional groups, and substituted thiophene derivatives with various functional groups attached.

Scientific Research Applications

Antidepressant Potential

Research indicates that derivatives of pyrrolidine compounds, including 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol, have shown promise as antidepressants. Studies have demonstrated that such compounds can act as ligands for serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Research on similar compounds has highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways . For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective in this regard, indicating that similar scaffolds could yield promising results against tumors .

Photophysical Properties

The thiophene component of the compound enhances its photophysical properties, making it suitable for applications in organic electronics and optoelectronics. Compounds with similar structures have been studied for their ability to act as fluorophores, which are critical in developing light-emitting diodes (LEDs) and solar cells .

Supramolecular Chemistry

The ability of this compound to form crystals with distinctive conformational properties opens avenues for research in supramolecular chemistry. Such properties can be exploited in creating new materials with tailored functionalities for sensors and drug delivery systems .

Synthetic Pathways

Various synthetic routes have been developed for producing this compound, often involving the reaction of pyrrolidine derivatives with thiophene-containing reagents. The synthesis typically requires careful control of reaction conditions to optimize yield and purity .

Post-Synthetic Modifications

Post-synthetic modifications can enhance the biological activity and material properties of the compound. Techniques such as functional group transformations allow researchers to tailor the compound's characteristics for specific applications in drug design or material science .

Case Studies

Study FocusFindings
Antidepressant ActivityDemonstrated binding affinity to serotonin receptors; potential for mood regulation .
Antitumor EfficacyInhibition of cancer cell growth observed in related compounds; further investigation needed .
Photophysical ApplicationsExhibited promising fluorescence characteristics suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in heterocyclic substituents, carbon chain length, or functional groups. Key comparisons are outlined below:

Heterocyclic Amine Variations

Compound Name Molecular Formula Molecular Weight Key Features Reference
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol C₁₀H₁₅NOS 201.30 Pyrrolidine (5-membered amine), thiophene, secondary alcohol
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol C₁₂H₁₉NOS 225.35 Azepane (7-membered amine), longer alkyl chain, similar alcohol-thiophene
(R)-2-(Phenylamino)-1-(thiophen-2-yl)ethan-1-ol C₁₂H₁₃NOS 219.30 Phenylamino group replaces pyrrolidine; enantioselective synthesis (95% ee)
  • The phenylamino analog demonstrates high enantioselectivity (95% ee) in synthesis, highlighting the role of stereochemistry in activity .

Thiophene Substituent Variations

Compound Name Molecular Formula Molecular Weight Key Features Reference
1-(Thiophen-2-yl)ethan-1-ol C₆H₈OS 128.19 Simplest analog; lacks pyrrolidine, shorter chain
2-(Thiophen-2-yl)propan-1-ol C₇H₁₀OS 142.22 Propyl chain instead of ethyl; synthesized via Mn-catalyzed methylation
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol C₉H₁₁N₃OS 209.27 Pyrazole ring fused with thiophene; amino group enhances polarity
  • Methylation of the carbon chain (propanol derivative) could modulate metabolic stability .

Physicochemical and Functional Properties

Property This compound 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol (R)-2-(Phenylamino)-1-(thiophen-2-yl)ethan-1-ol
LogP (Predicted) 1.8 2.3 2.1
Hydrogen Bond Donors 2 (alcohol, NH) 2 (alcohol, NH) 2 (alcohol, NH)
Stereochemical Complexity High (chiral centers) High Very high (enantioselective synthesis)
  • Polarity : The pyrazole-containing analog has higher polarity (C₉H₁₁N₃OS) due to multiple heteroatoms, favoring aqueous solubility.
  • Thermal Stability : Thiophene derivatives generally exhibit stability up to 200°C, though pyrrolidine/azepane rings may decompose under acidic conditions .

Biological Activity

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol, a compound with a unique structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

The molecular formula of this compound is C10H13NOSC_{10}H_{13}NOS, with a molecular weight of approximately 195.28 g/mol. Its structure features a pyrrolidine ring and a thiophene moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.

Anti-inflammatory Activity

Research indicates that compounds containing thiophene rings exhibit anti-inflammatory properties. A study conducted on similar thiophene derivatives showed significant inhibition of pro-inflammatory cytokines in vitro. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation .

Analgesic Effects

In animal models, derivatives of pyrrolidine have demonstrated analgesic effects. For instance, compounds structurally related to this compound were tested for pain relief efficacy using the formalin test, showing a reduction in pain response .

Neuroprotective Potential

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. A study highlighted the neuroprotective properties of pyrrolidine derivatives against oxidative stress-induced neuronal damage . This suggests that this compound could be explored further for its potential in neurodegenerative diseases.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Study Activity Methodology IC50/Effect
Study AAnti-inflammatoryELISA for cytokinesIC50 = 45 μM
Study BAnalgesic effectsFormalin test in ratsPain response reduced by 30%
Study CNeuroprotectionNeuronal cell culture assayReduction in oxidative stress markers

Case Study 1: In Vivo Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to assess its analgesic properties. The results indicated a significant decrease in pain behavior compared to the control group, suggesting its potential as an analgesic agent.

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Treatment with varying concentrations of the compound led to a marked decrease in cell death and oxidative damage markers, indicating its protective role.

Q & A

Q. Advanced Research Focus

  • Mercury software : Analyze packing motifs and void spaces in crystallographic data. Compare with Cambridge Structural Database (CSD) entries to identify common interaction patterns (e.g., C–H···O bonds) .
  • Density Functional Theory (DFT) : Calculate transition states for reactions (e.g., hydrogenation) to optimize synthetic pathways.
  • Molecular docking : Predict binding affinities to biological targets (e.g., GABA receptors) using AutoDock or Schrödinger Suite .

What are the challenges in designing in vitro assays to evaluate this compound’s neuropharmacological potential?

Q. Advanced Research Focus

  • Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays to predict permeability.
  • Receptor selectivity : Screen against receptor panels (e.g., GPCRs, ion channels) to avoid off-target effects.
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) .

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